Bicycloalternarene 9
Description
Properties
CAS No. |
103873-58-1 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3,4-dihydroxy-2-[[2-hydroxy-2-methyl-5-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclopentyl]methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H32O4/c1-13(2)6-5-7-14(3)15-10-11-21(4,25)17(15)12-16-18(22)8-9-19(23)20(16)24/h6-7,15,17,19,23-25H,5,8-12H2,1-4H3/b14-7+ |
InChI Key |
GGWQDOIRSAQRFH-VGOFMYFVSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicycloalternarene 9 typically involves the cultivation of Alternaria fungi under specific conditions that promote the production of this metabolite. The fungi are grown on a suitable medium, such as potato-glucose agar, and the metabolites are extracted using organic solvents . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Large fermentation tanks are used to cultivate the fungi, and the metabolites are extracted and purified using industrial-scale chromatography and other purification methods .
Chemical Reactions Analysis
Types of Reactions: Bicycloalternarene 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Bicycloalternarene 9 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound to study the mechanisms of various chemical reactions. In biology, it is studied for its potential as an antimicrobial and antifungal agent . In medicine, this compound is being investigated for its potential as an anticancer agent due to its cytotoxic properties . Additionally, it has applications in the agricultural industry as a potential biopesticide .
Mechanism of Action
The mechanism of action of bicycloalternarene 9 involves the inhibition of cell respiration in target organisms. This is achieved through the disruption of mitochondrial function, leading to cell death . The compound targets specific molecular pathways involved in energy production, making it effective against a wide range of pathogens .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Bicycloalternarenes
| Compound | R1 | R2 | Molecular Weight (g/mol) | Predicted Solubility | Notable Features |
|---|---|---|---|---|---|
| BCA 9 | OH | CH3 | ~262 | Moderate in methanol | Balanced polarity |
| BCA 5 | OCH3 | CH3 | ~276 | Low in water | Enhanced lipophilicity |
| BCA 3 | OH | OH | ~254 | High in polar solvents | High reactivity |
| BCA 2 | OH | CH2OH | ~264 | High in DMSO | Potential for glycosylation |
Sources: Structural data derived from Molecules (2013) ; solubility predictions inferred from functional group chemistry.
4. Research Findings and Knowledge Gaps
- Structural-Activity Relationships (SAR) : Hydroxyl groups correlate with increased reactivity and solubility, whereas methoxy/methyl groups favor lipophilicity. BCA 9’s intermediate profile may offer a balance between bioavailability and target engagement .
- Analytical Challenges: Detection and quantification of bicycloalternarenes require advanced techniques (e.g., LC-MS), as noted in studies on structurally complex environmental analogs like bisphenols .
- Unresolved Questions : Pharmacokinetic data (e.g., metabolism, toxicity) and mechanistic studies for BCA 9 are lacking. Comparative bioactivity assays against its analogs are needed to validate SAR hypotheses.
5. Conclusion BCA 9 occupies a unique niche within the bicycloalternarene family, with structural features that distinguish it from hydroxyl-rich (BCA 3, BCA 2) and methoxy-dominated (BCA 5) analogs. Future research should prioritize comparative bioassays and environmental persistence studies, leveraging methodologies from bisphenol analysis .
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